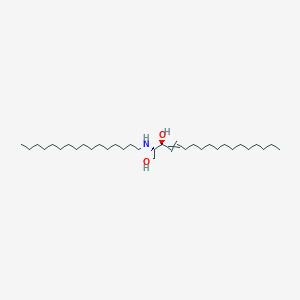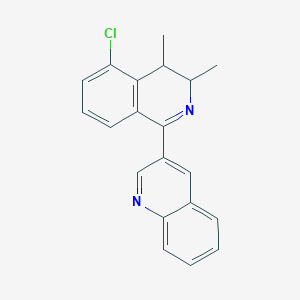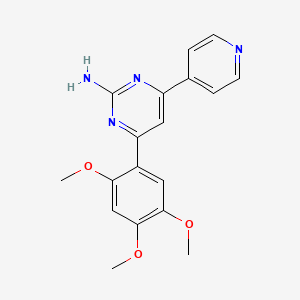![molecular formula C24H30N2O2 B14197164 4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) CAS No. 919789-87-0](/img/structure/B14197164.png)
4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is an organic compound characterized by the presence of morpholine groups attached to a butene-diylphenylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) typically involves the reaction of 4,4’-dihalobut-2-ene with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[But-2-yne-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with a triple bond instead of a double bond.
4,4’-[Butane-2,3-diyldi(4,1-phenylene)]bis(morpholine): Similar structure but with single bonds instead of a double bond.
Uniqueness
4,4’-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine) is unique due to the presence of the but-2-ene-2,3-diyl linkage, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
919789-87-0 |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
4-[4-[3-(4-morpholin-4-ylphenyl)but-2-en-2-yl]phenyl]morpholine |
InChI |
InChI=1S/C24H30N2O2/c1-19(21-3-7-23(8-4-21)25-11-15-27-16-12-25)20(2)22-5-9-24(10-6-22)26-13-17-28-18-14-26/h3-10H,11-18H2,1-2H3 |
Clé InChI |
GNUNBSKLMAOIKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=C(C=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
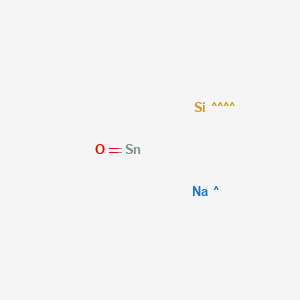
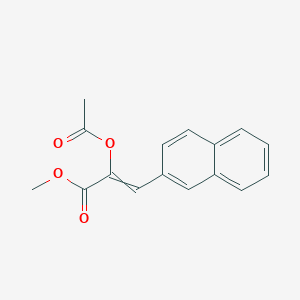
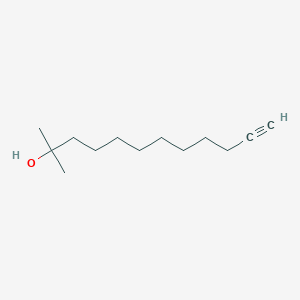



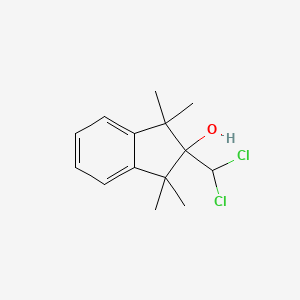
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
